Pregna-4,20-diene-20-carboxaldehyde, 3-oxo-

Description

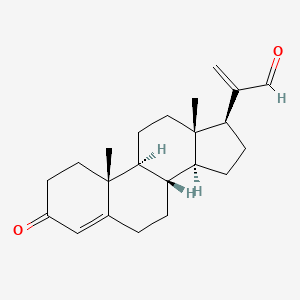

Pregna-4,20-diene-20-carboxaldehyde, 3-oxo- is a steroidal compound characterized by a pregnane backbone (21 carbons) with a 4,20-diene system, a 3-oxo (keto) group at position C3, and a carboxaldehyde moiety at position C20. This structure confers unique chemical reactivity and biological activity, particularly in metabolic pathways and steroid hormone biosynthesis. The compound is synthesized via enzymatic modifications of steroidal precursors, such as stigmasta-4,22-diene-3-one, followed by thioesterification with Coenzyme A (CoA) in bacterial systems like Mycobacterium .

Properties

CAS No. |

2257421-80-8 |

|---|---|

Molecular Formula |

C22H30O2 |

Molecular Weight |

326.5 g/mol |

IUPAC Name |

2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]prop-2-enal |

InChI |

InChI=1S/C22H30O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12-13,17-20H,1,4-11H2,2-3H3/t17-,18+,19-,20-,21-,22+/m0/s1 |

InChI Key |

JJEGUVZRFNHEHU-GFJXEVPCSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=C)C=O)CCC4=CC(=O)CC[C@]34C |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=C)C=O)CCC4=CC(=O)CCC34C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-4,20-diene-20-carboxaldehyde, 3-oxo- involves multiple steps, starting from steroidal precursors. One common method involves the oxidation of pregnenolone derivatives under controlled conditions to introduce the aldehyde and ketone functionalities . The reaction typically requires specific reagents such as chromium trioxide or pyridinium chlorochromate in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of Pregna-4,20-diene-20-carboxaldehyde, 3-oxo- often involves large-scale oxidation processes using advanced catalytic systems to ensure high yield and purity . The process is optimized to minimize by-products and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Pregna-4,20-diene-20-carboxaldehyde, 3-oxo- undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced forms.

Substitution: Introduction of different functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Reagents like halogens or organometallic compounds under controlled temperature and pressure.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted steroidal derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

Pregna-4,20-diene-20-carboxaldehyde, 3-oxo- has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.

Biology: Studied for its role in steroid metabolism and hormone regulation.

Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of steroidal drugs and as a reference standard in quality control

Mechanism of Action

The mechanism of action of Pregna-4,20-diene-20-carboxaldehyde, 3-oxo- involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, influencing various biological pathways related to hormone regulation and cellular metabolism . The compound’s effects are mediated through its binding to these receptors, leading to changes in gene expression and protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in Steroid Metabolism

Key Differences :

- Backbone Variations: Pregna-4,20-diene-20-carboxaldehyde has a 21-carbon pregnane skeleton, while cholest-4-en-3-one (27 carbons) and tetrahydrogestrinone (modified 18a-homo structure) differ in ring size and substitutions.

- Functional Groups: The C20 carboxaldehyde in the target compound contrasts with C20 carboxyl-CoA (3-OPC-CoA) or hydroxyl groups (tetrahydrogestrinone), affecting solubility and enzyme interactions .

- Biological Context: Unlike 3-OPC-CoA’s role in microbial cholesterol catabolism , cholest-4-en-3-one derivatives act on mammalian lipid metabolism , and tetrahydrogestrinone is pharmacologically manipulated for anabolic effects .

3-Oxo Derivatives in Lipid and Bile Acid Metabolism

Key Differences :

- Chemical Class : Pregna-4,20-diene-20-carboxaldehyde is a steroid, whereas 3-oxo-acyl CoAs are fatty acid derivatives.

- Mechanism : Bile acids like 3-oxo-alloLCA disrupt bacterial membranes , while the target compound’s aldehyde group may interact with microbial enzymes via nucleophilic attacks .

Regulatory and Pharmacological Analogues

Key Differences :

- Substituents : Trenbolone’s estr-4,9,11-trien-3-one structure lacks the C20 carboxaldehyde but shares 3-oxo and conjugated dienes, enhancing androgen receptor binding .

- Analytical Detection : Metabolites like 20α-hydroxy-9β,10α-pregna-4,6-dien-3-one require specialized methods (e.g., SIM mass spectrometry) due to structural complexity .

Biological Activity

Pregna-4,20-diene-20-carboxaldehyde, 3-oxo-, is a steroid compound belonging to the pregnane family, characterized by a carboxaldehyde group at the 20-position and a ketone at the 3-position. Its molecular formula is , and it has garnered interest in medicinal chemistry due to its potential biological activities.

Anti-inflammatory Effects

Research indicates that pregnane derivatives, including Pregna-4,20-diene-20-carboxaldehyde, 3-oxo-, exhibit anti-inflammatory properties . These compounds have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation. For instance, studies suggest that similar compounds can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation-related symptoms .

Cytotoxicity and Antimicrobial Activity

Pregna-4,20-diene-20-carboxaldehyde, 3-oxo-, has been linked to cytotoxic effects against various cancer cell lines. A comparative analysis revealed that certain pregnane derivatives demonstrated cytotoxicity with IC50 values in the micromolar range against human hepatoma cell lines . This suggests a potential role in cancer therapy.

Additionally, some pregnane derivatives have exhibited antimicrobial activity , indicating that Pregna-4,20-diene-20-carboxaldehyde, 3-oxo-, may possess similar properties. The structural features of this compound could influence its interaction with microbial membranes or metabolic pathways .

The biological mechanisms underlying the activity of Pregna-4,20-diene-20-carboxaldehyde, 3-oxo-, are still under investigation. However, it is hypothesized that its structural characteristics allow for interactions with specific receptors or enzymes involved in metabolic processes. This interaction may lead to alterations in cell signaling pathways that govern inflammation and cell proliferation .

Synthesis and Derivatives

The synthesis of Pregna-4,20-diene-20-carboxaldehyde, 3-oxo-, has been explored through various chemical methods aimed at enhancing its biological activity. The modification of its structure can lead to derivatives with improved pharmacological properties .

Case Studies

- Cytotoxicity Study : A study evaluated the cytotoxic effects of several pregnane derivatives on human cancer cell lines. Pregna-4,20-diene-20-carboxaldehyde, 3-oxo-, was noted for its significant cytotoxicity with an IC50 value comparable to other known anticancer agents .

- Anti-inflammatory Activity : In vitro studies demonstrated that Pregna-4,20-diene-20-carboxaldehyde, 3-oxo-, reduced the levels of inflammatory markers in cultured macrophages. This suggests its potential use as an anti-inflammatory agent .

Comparative Analysis with Other Steroids

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Pregnane (general) | Basic steroid structure | Precursor for many derivatives |

| Progesterone | 21-carbon structure with a ketone | Known for its role in reproductive health |

| Testosterone | 19-carbon structure with an additional methyl group | Key androgenic hormone |

| Cortisol | Contains hydroxyl groups at specific positions | Major glucocorticoid involved in stress response |

Pregna-4,20-diene-20-carboxaldehyde, 3-oxo-'s unique positioning of functional groups distinguishes it from these compounds while retaining core steroid characteristics. This positioning may influence its biological activity and potential therapeutic applications .

Q & A

Q. What are the standard analytical methods for determining the purity and structural integrity of Pregna-4,20-diene-20-carboxaldehyde, 3-oxo-?

Methodological Answer: Purity analysis typically employs high-performance liquid chromatography (HPLC) coupled with UV-Vis detection, as demonstrated for structurally related 3-oxo steroids like Drospirenone . Titrimetric methods using non-aqueous solvents (e.g., glacial acetic acid) are also applicable for quantifying the compound’s carboxyl and ketone functional groups . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, to resolve characteristic signals for the 3-oxo and carboxaldehyde groups. Mass spectrometry (MS) with electrospray ionization (ESI) is critical for verifying molecular weight and fragmentation patterns .

Q. What synthetic pathways are commonly used to prepare Pregna-4,20-diene-20-carboxaldehyde, 3-oxo-?

Methodological Answer: Synthesis often begins with functionalization of a pregnane backbone. Key steps include:

- Oxidation at C3 : Use Jones reagent (CrO/HSO) or pyridinium chlorochromate (PCC) to introduce the 3-oxo group .

- C20 Carboxaldehyde Formation : Selective oxidation of a C20 methyl group via ozonolysis or Oppenauer oxidation under controlled pH (7–8) to avoid over-oxidation .

- Diene Formation : Dehydrogenation at C4–C5 using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or selenium dioxide .

Reaction conditions (temperature: 25–40°C; solvent: dichloromethane or tetrahydrofuran) must be tightly controlled to prevent side reactions .

Q. How is the compound characterized for stereochemical and regiochemical fidelity?

Methodological Answer: X-ray crystallography is the gold standard for resolving stereochemistry, particularly for complex derivatives like 21-(3-carboxy-1-oxopropoxy)-9-fluoro analogs . Circular dichroism (CD) spectroscopy can confirm chiral centers (e.g., C20 configuration). For regiochemical analysis, - COSY and NOESY NMR experiments identify spatial correlations between protons at C4, C5, and C20 .

Advanced Research Questions

Q. How do structural modifications at C20 or C21 influence the compound’s bioactivity?

Methodological Answer: Modifications such as esterification (e.g., 21-acetate derivatives) or conjugation with Coenzyme A (e.g., 3-oxo-4-pregnene-20-carboxyl-CoA) alter pharmacokinetics and target binding. For example:

- C20 Carboxaldehyde : Enhances electrophilic reactivity, enabling covalent binding to nucleophilic residues in enzymes .

- C21 Succinate Esterification : Improves solubility for in vivo studies, as seen in dexamethasone analogs .

Structure-activity relationship (SAR) studies require comparative biochemical assays (e.g., enzyme inhibition IC) and molecular docking using software like AutoDock to predict binding affinities .

Q. What impurities are commonly observed during synthesis, and how are they resolved?

Methodological Answer: Key impurities include:

- Δ-Isomers : Formed during dehydrogenation; resolved via reverse-phase HPLC with C18 columns and acetonitrile/water gradients .

- Over-Oxidation Products : E.g., 3-oxo-20-carboxylic acid derivatives; mitigated by optimizing reaction time and oxidant stoichiometry .

- Steroidal Epoxides : Generated under acidic conditions; identified via LC-MS/MS and purified using silica gel chromatography .

Q. How can conflicting bioactivity data from different studies be systematically addressed?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., pH, co-solvents). To reconcile

- Standardize Assays : Use validated protocols (e.g., fixed enzyme concentrations, consistent incubation times) .

- Statistical Meta-Analysis : Apply tools like PRISMA guidelines to aggregate data from multiple studies. For example, PERMANOVA and ANOSIM (as in ) can evaluate significant differences in bioactivity across experimental setups .

- Control for Solvent Effects : Replace dimethyl sulfoxide (DMSO) with alternatives like ethanol if solvent-induced denaturation is suspected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.